molecular formula C19H21BrN2O5S B11594533 2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-23-5

2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11594533
CAS No.: 609795-23-5
M. Wt: 469.4 g/mol
InChI Key: CDBOZGDIIKXTDS-UHFFFAOYSA-N
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Description

2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimidothiazine derivatives This compound is characterized by its unique structure, which includes a pyrimidothiazine core, a brominated methoxyphenyl group, and a methoxyethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidothiazine Core: This step involves the cyclization of appropriate precursors to form the pyrimidothiazine ring system.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Strong Acids or Bases: Used for hydrolysis reactions.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed

    Substituted Derivatives: Formed through substitution reactions.

    Carboxylic Acids and Alcohols: Formed through hydrolysis of the ester group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and the pyrimidothiazine core are likely to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyethyl 6-(5-chloro-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: Similar structure with a chlorine atom instead of bromine.

    2-methoxyethyl 6-(5-fluoro-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it distinct from its chloro and fluoro analogs.

Properties

CAS No.

609795-23-5

Molecular Formula

C19H21BrN2O5S

Molecular Weight

469.4 g/mol

IUPAC Name

2-methoxyethyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H21BrN2O5S/c1-11-16(18(24)27-8-7-25-2)17(13-10-12(20)4-5-14(13)26-3)22-15(23)6-9-28-19(22)21-11/h4-5,10,17H,6-9H2,1-3H3

InChI Key

CDBOZGDIIKXTDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)Br)OC)C(=O)OCCOC

Origin of Product

United States

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